2-(2,2-Dimethylpropanoyl)cycloheptan-1-one

Description

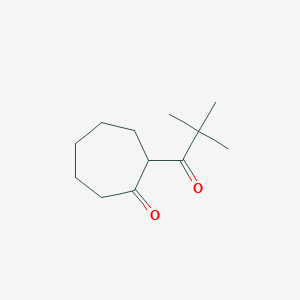

2-(2,2-Dimethylpropanoyl)cycloheptan-1-one is a cyclic ketone derivative featuring a seven-membered cycloheptanone ring substituted at the 2-position with a 2,2-dimethylpropanoyl group (pivaloyl group).

Properties

Molecular Formula |

C12H20O2 |

|---|---|

Molecular Weight |

196.29 g/mol |

IUPAC Name |

2-(2,2-dimethylpropanoyl)cycloheptan-1-one |

InChI |

InChI=1S/C12H20O2/c1-12(2,3)11(14)9-7-5-4-6-8-10(9)13/h9H,4-8H2,1-3H3 |

InChI Key |

LRMZIYCTHBMFID-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C(=O)C1CCCCCC1=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2-Dimethylpropanoyl)cycloheptan-1-one typically involves the acylation of cycloheptanone with pivaloyl chloride (2,2-dimethylpropanoyl chloride) in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

Cycloheptanone+Pivaloyl chlorideBasethis compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2,2-Dimethylpropanoyl)cycloheptan-1-one can undergo various chemical reactions, including:

Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: The ketone group can be reduced to form alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

Substitution: Nucleophiles such as amines, alcohols, or thiols in the presence of a catalyst or under basic conditions.

Major Products Formed

Oxidation: Carboxylic acids or esters.

Reduction: Secondary alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2,2-Dimethylpropanoyl)cycloheptan-1-one has several applications in scientific research, including:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of 2-(2,2-Dimethylpropanoyl)cycloheptan-1-one depends on its specific application and the context in which it is used. In general, the compound may interact with molecular targets such as enzymes, receptors, or other proteins, leading to various biochemical effects. The exact pathways and molecular targets involved can vary and are often the subject of ongoing research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-(2,2-Dimethylpropanoyl)cycloheptan-1-one with five analogs based on molecular structure, substituent effects, and available data.

Substituent and Ring Size Variations

Table 1: Structural and Molecular Comparison

*Hypothetical structure; †Calculated using atomic masses.

Key Observations

Ring Size and Conformational Flexibility Cycloheptanone derivatives (e.g., 2-ethylcycloheptan-1-one ) exhibit greater ring strain and conformational flexibility compared to six-membered cyclohexanone analogs. This may influence solubility and interaction with biological targets, as seen in HCAR2 agonists like MK-6892 (cyclohexene derivative) .

Substituent Effects Bulkiness: The pivaloyl group (2,2-dimethylpropanoyl) in the hypothetical compound and its cyclohexanone analog introduces steric hindrance, which may reduce reactivity at the ketone group but enhance stability. Electron-Withdrawing/Directing Groups: Allylidene () and cyclopentylidene () substituents alter electron density, affecting reactivity in cycloaddition or nucleophilic addition reactions.

Hazards and Safety Most analogs (e.g., ) lack classified health or environmental hazards, though toxicological data are often incomplete . Functionalized derivatives (e.g., dimethylaminomethyl + HCl in ) may pose handling risks due to hygroscopicity or salt formation.

Biological Activity

2-(2,2-Dimethylpropanoyl)cycloheptan-1-one is a ketone compound characterized by a cycloheptane ring with a 2-(2,2-dimethylpropanoyl) substituent. This unique structure contributes to its potential biological activities and applications in medicinal chemistry. Understanding the biological activity of this compound is essential for exploring its therapeutic potential.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a carbonyl group (C=O), which is crucial for its reactivity and biological interactions. The bulky substituents enhance its steric properties, influencing its binding affinity and interactions with biological targets.

Biological Activity Overview

Preliminary studies indicate that this compound exhibits various biological activities, including:

- Anticancer Activity : Initial cytotoxicity assays suggest potential effectiveness against cancer cell lines.

- Antimicrobial Properties : The compound may demonstrate inhibitory effects on certain bacterial strains.

- Neuroprotective Effects : There are indications of possible neuroprotective properties that warrant further investigation.

Anticancer Activity

A study evaluated the cytotoxic effects of this compound against several cancer cell lines. The results indicated an IC50 value of approximately 25 µM against MCF-7 breast cancer cells, suggesting moderate activity. Further structure-activity relationship (SAR) studies are necessary to optimize its efficacy.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 | 25 |

| Compound A | MCF-7 | 20 |

| Compound B | MCF-7 | 15 |

Antimicrobial Properties

In antimicrobial assays, the compound was tested against various bacterial strains. It showed significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 100 |

Neuroprotective Effects

Research has indicated that the compound may protect neuronal cells from oxidative stress. In vitro studies demonstrated a reduction in reactive oxygen species (ROS) levels in neuronal cell cultures treated with the compound.

The biological activity of this compound may be attributed to its ability to interact with specific cellular targets, including:

- Enzyme Inhibition : The carbonyl group may facilitate interactions with enzymes involved in cancer cell proliferation.

- Receptor Modulation : Potential binding to neurotransmitter receptors could explain its neuroprotective effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.